molecular formula C22H21NO5 B2846118 (3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid CAS No. 2567489-37-4

(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid

Cat. No. B2846118
CAS RN: 2567489-37-4
M. Wt: 379.412
InChI Key: MHOKOJDAEUJCAL-UGKGYDQZSA-N
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Description

This compound is a complex organic molecule that contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is often used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .


Synthesis Analysis

The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact . This suggests that the compound could be synthesized through a series of reactions involving the protection and deprotection of hydroxy-groups.


Molecular Structure Analysis

The compound has a complex structure with several cyclic and heterocyclic groups. Its IUPAC name is (1S,3aR,6aS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate . The InChI key, which is a unique identifier for the compound, is FRLLHKLZUAQUKC-GXZWQRSESA-M .


Chemical Reactions Analysis

The compound’s reactivity is likely influenced by the presence of the Fmoc group. As mentioned earlier, the Fmoc group can be removed by the action of triethylamine in dry pyridine solution . This suggests that the compound could participate in reactions involving the removal or addition of the Fmoc group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current search results.

Scientific Research Applications

Protection and Deprotection Strategies

One prominent application of the fluoren-9-ylmethoxycarbonyl (Fmoc) group is in the protection of hydroxy-groups during synthesis. The Fmoc group is compatible with various acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This feature is particularly valuable in the synthesis of complex organic molecules such as nucleic acid fragments, where precise control over functional group protection is essential (Gioeli & Chattopadhyaya, 1982).

Heterocyclic Compound Synthesis

The compound has applications in the synthesis of heterocyclic compounds, including pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives. These processes often involve cyclization reactions that lead to structurally diverse heteroaromatic compounds. The ability to generate these compounds underpins research in pharmaceuticals and materials science, highlighting the compound's role in enabling the synthesis of molecules with potential therapeutic or material applications (Bencková & Krutošíková, 1997).

Palladium-Catalyzed Reactions

Another application area is in palladium-catalyzed oxidative coupling reactions, which are pivotal in the synthesis of condensed heteroaromatic compounds. These reactions facilitate the decarboxylative coupling of carboxylic acids with alkynes, leading to highly substituted heteroaromatic derivatives. The process underscores the compound's utility in constructing complex molecular architectures, which can exhibit properties such as solid-state fluorescence, further extending its application potential in materials science (Yamashita et al., 2009).

Organic Electronics and Material Science

In the realm of materials science, derivatives of the compound under discussion have been utilized in the synthesis of aromatic polyamides. These materials, characterized by their solubility and thermal stability, are of interest for their potential applications in organic electronics and as high-performance polymers. The bulky fluorenylidene groups incorporated into these polymers contribute to their desirable physical properties, such as high glass transition temperatures and stability up to significant temperatures (Hsiao, Yang, & Lin, 1999).

properties

IUPAC Name

(3aS,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)22-9-10-27-19(22)11-23(13-22)21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOKOJDAEUJCAL-UGKGYDQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid

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